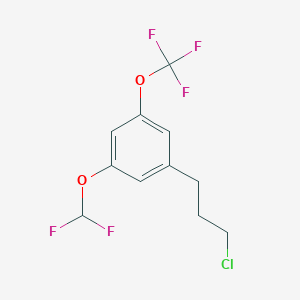

1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene

Description

1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene is a halogenated aromatic compound featuring a chloropropyl chain at the 1-position and electron-withdrawing groups (difluoromethoxy and trifluoromethoxy) at the 3- and 5-positions of the benzene ring. The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the chloropropyl chain may facilitate alkylation reactions in synthesis .

Properties

Molecular Formula |

C11H10ClF5O2 |

|---|---|

Molecular Weight |

304.64 g/mol |

IUPAC Name |

1-(3-chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C11H10ClF5O2/c12-3-1-2-7-4-8(18-10(13)14)6-9(5-7)19-11(15,16)17/h4-6,10H,1-3H2 |

InChI Key |

GXWWGQNFESWERY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)F)OC(F)(F)F)CCCCl |

Origin of Product |

United States |

Chemical Reactions Analysis

1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the compound.

Coupling Reactions: The compound can be involved in coupling reactions, such as those catalyzed by Rh(III), to form more complex structures.

Common reagents and conditions used in these reactions include strong bases, oxidizing agents, and specific catalysts. The major products formed depend on the type of reaction and the conditions employed.

Scientific Research Applications

1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene has several scientific research applications:

Chemistry: It is used in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology and Medicine: The compound’s unique structure makes it a candidate for drug development and other biological applications.

Industry: It is used in the production of specialized materials and chemicals

Mechanism of Action

The mechanism by which 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets and pathways. The presence of halogen atoms and methoxy groups can influence the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways are subject to ongoing research .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

- Nitro vs.

- Trifluoromethoxy vs. Trifluoromethylthio : The trifluoromethoxy group (OCF3) in the main compound offers greater hydrolytic stability compared to trifluoromethylthio (SCF3), which may oxidize more readily .

Research Findings and Implications

- Electronic Effects : The combined electron-withdrawing nature of OCF3 and OCHF2 likely stabilizes the aromatic ring against nucleophilic attack, making the compound suitable for harsh reaction conditions .

- Synthetic Challenges : Multi-step synthesis (e.g., sequential alkylation and fluorination) may be required, as seen in for trifluoromethyl-containing analogues .

- Environmental Impact : Fluorine substituents may raise concerns about bioaccumulation, necessitating further ecotoxicological studies .

Biological Activity

1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene is an organic compound characterized by a complex structure that includes a benzene ring with various functional groups. Its molecular formula is , and it has a molecular weight of approximately 304.64 g/mol . The presence of trifluoromethoxy and difluoromethoxy groups is significant, as these halogenated functionalities are known to enhance the biological properties of compounds, including increased lipophilicity and improved interactions with biological targets .

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in medicinal chemistry. The unique combination of its substituents may impart distinct electronic characteristics, enhancing its potential applications in drug development.

Research indicates that compounds with trifluoromethoxy groups often exhibit enhanced binding affinity towards specific receptors or enzymes. This suggests that 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene may interact favorably with biological macromolecules such as proteins or nucleic acids, making it a candidate for further pharmacological studies .

Study 1: Interaction with Biological Targets

In a study examining the interaction of similar compounds with biological targets, it was found that the trifluoromethoxy group significantly increased binding affinities. This was attributed to the electron-withdrawing nature of fluorine, which stabilizes interactions with target proteins .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of halogenated benzene derivatives, including those with trifluoromethoxy groups. Results suggested that these compounds displayed notable activity against various bacterial strains, indicating potential applications in developing new antibiotics .

Comparative Analysis

To better understand the unique properties of 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene, a comparison with structurally similar compounds can be useful:

| Compound Name | Unique Features |

|---|---|

| 1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethoxy)benzene | Ethyl group instead of difluoromethoxy |

| 1-bromo-3-(3-chloropropyl)-5-(trifluoromethoxy)benzene | Bromo group instead of difluoromethoxy |

| 1-(3-Chloropropyl)-3-(difluoromethoxy)-4-(trifluoromethoxy)benzene | Different positional isomer with varied properties |

This table highlights how variations in substituents can lead to significant differences in biological activity and potential applications .

Preparation Methods

Alkylation of Pre-functionalized Benzene Derivatives

A common approach involves introducing the chloropropyl group via alkylation. Starting with a benzene derivative bearing difluoromethoxy and trifluoromethoxy groups, nucleophilic substitution or Friedel-Crafts alkylation can be employed. For example, 3-(difluoromethoxy)-5-(trifluoromethoxy)phenol may react with 1-bromo-3-chloropropane under basic conditions (e.g., K2CO3 in DMF) to yield the target compound.

Key Reaction Conditions :

Sequential Halogenation and Etherification

This method constructs the benzene ring stepwise, as demonstrated in Patent CN115959979A:

Bromination :

Grignard Reaction :

Etherification :

- Introducing difluoromethoxy and trifluoromethoxy groups via nucleophilic substitution with sodium difluoromethoxide and trifluoromethoxide, respectively.

Radical-initiated Chlorination

Patent WO2016125185A2 outlines a radical-mediated chlorination strategy for trifluoromethoxybenzene derivatives:

- Substrate : Anisole derivative with protected hydroxyl groups.

- Chlorinating Agent : Cl2 gas with azobisisobutyronitrile (AIBN) as a radical initiator.

- Conditions : UV irradiation at 90–100°C in 4-chlorobenzotrifluoride.

This method achieves regioselective chlorination at the para position, critical for subsequent functionalization.

Optimization of Reaction Parameters

Solvent Selection

Temperature Control

- Low temperatures (0–5°C) minimize side reactions during nitration and diazotization.

- Elevated temperatures (80–100°C) accelerate halogenation and etherification.

Characterization and Analytical Data

Spectroscopic Analysis

Q & A

Q. What are the common synthetic routes for 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene, and what analytical techniques validate its structure?

- Methodological Answer : Synthesis typically involves sequential functionalization of a benzene ring. A precursor like 3-chloro-5-(trifluoromethoxy)aniline () can undergo alkylation with 3-chloropropyl bromide under basic conditions (e.g., K₂CO₃ in DCE) to introduce the chloropropyl group. Difluoromethoxy groups are added via nucleophilic substitution using difluoromethyl halides. Analytical Validation :

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm regioselectivity. For example, aromatic protons near electron-withdrawing groups show downfield shifts ().

- HRMS : Validates molecular weight and purity ().

- HPLC : Assesses purity, especially for detecting byproducts from competing substitutions ().

Q. How do the difluoromethoxy and trifluoromethoxy groups influence the compound’s physicochemical properties?

- Methodological Answer : Both groups are electron-withdrawing, reducing electron density on the aromatic ring. This decreases solubility in polar solvents but enhances thermal stability.

- LogP Analysis : Fluorinated groups increase hydrophobicity, measured via reversed-phase HPLC or shake-flask methods.

- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures, which are elevated due to fluorine’s strong C-F bonds ().

- X-ray Crystallography : Resolves steric effects from bulky substituents ().

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the introduction of multiple electron-withdrawing groups?

- Methodological Answer :

- Protecting Groups : Temporarily shield reactive sites. For example, silyl ethers protect hydroxyl groups during alkylation ().

- Directed Ortho-Metalation : Uses directing groups (e.g., -OMe) to control substitution positions ().

- Low-Temperature Reactions : Minimize unwanted electrophilic substitutions (e.g., -78°C in THF with LDA) ().

- Catalytic Systems : Pd-catalyzed cross-coupling avoids harsh conditions ().

Q. How can researchers resolve contradictory NMR data arising from stereoelectronic effects?

- Methodological Answer :

- 2D NMR Techniques :

- HSQC/HMBC : Correlates ¹H-¹³C couplings to assign overlapping signals (e.g., differentiating CF₃O and CHF₂O environments) ().

- NOESY : Identifies spatial proximity of substituents affecting chemical shifts.

- Dynamic NMR : Analyzes conformational exchange in flexible chloropropyl chains ().

- Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR shifts, resolving ambiguities ().

Q. What in silico methods predict the pharmacological impact of fluorinated substituents in derivatives?

- Methodological Answer :

- Molecular Docking (AutoDock/Vina) : Screens binding affinity to targets (e.g., enzymes), leveraging fluorine’s polar hydrophobicity ().

- MD Simulations (GROMACS) : Models interactions with lipid bilayers to assess membrane permeability.

- QSAR Models : Relate substituent electronegativity to bioavailability using datasets like ChEMBL ().

- Cambridge Structural Database (CSD) : Guides conformational analysis of fluorinated analogs ().

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for similar fluorinated benzene derivatives?

- Methodological Answer :

- Reproducibility Checks : Verify solvent purity (e.g., anhydrous DMF vs. technical grade) and catalyst lot variability ().

- Byproduct Profiling : Use LC-MS to identify side products (e.g., over-alkylation) that reduce yields ().

- Kinetic Studies : Monitor reaction progress via in situ IR to optimize time-temperature profiles ().

Experimental Design Considerations

Q. What stability tests are critical for storing 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene?

- Methodological Answer :

- Accelerated Degradation Studies : Expose samples to 40°C/75% RH for 4 weeks, analyzing via HPLC for decomposition ().

- Light Sensitivity : UV-vis spectroscopy under ICH Q1B guidelines detects photodegradation.

- Freeze-Thaw Cycles : Assess aggregation or hydrolysis in solution ().

Rational Design for Pharmacological Applications

Q. How can fluorine substituents be optimized to enhance target engagement while minimizing off-target effects?

- Methodological Answer :

- Isosteric Replacement : Swap -CF₃O with -OCF₂H to balance hydrophobicity and metabolic stability ().

- Protein Data Bank (PDB) Analysis : Identify fluorine-protein interactions (e.g., C-F⋯H-N hydrogen bonds) in homologous targets ().

- Metabolite Identification : Use hepatocyte incubations with LC-HRMS to track defluorination pathways ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.